

Pharmacological Profile of NS004: An In-depth Technical Guide

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Compound of Interest

Compound Name: NS004

Cat. No.: B15584838

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Introduction

NS004, chemically identified as 5-trifluoromethyl-1-(5-chloro-2-hydroxyphenyl)-1,3-dihydro-2H-benzimidazol-2-one, is a synthetic organic compound recognized primarily for its role as a potent activator of large-conductance Ca^{2+} -activated potassium channels (BK channels or KCa1.1). These channels are crucial regulators of neuronal excitability, vascular smooth muscle tone, and neurotransmitter release. The ability of **NS004** to modulate BK channel activity has positioned it as a valuable pharmacological tool for investigating the physiological and pathophysiological roles of these channels. This technical guide provides a comprehensive overview of the pharmacological profile of **NS004**, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and its effects on cellular signaling pathways.

Core Pharmacological Properties

Mechanism of Action: **NS004** is a BK channel opener. It enhances channel activity by increasing the mean open time and decreasing the interburst interval of the channel. This leads to an increase in the whole-cell outward potassium current, resulting in membrane hyperpolarization. The activity of **NS004** is concentration-dependent and is potentiated by increases in intracellular calcium concentration.

Chemical and Physical Properties:

Property	Value
IUPAC Name	1-(5-chloro-2-hydroxyphenyl)-5-(trifluoromethyl)-1,3-dihydro-2H-benzimidazol-2-one
Molecular Formula	C14H8ClF3N2O2
Molecular Weight	328.68 g/mol
CAS Number	141797-92-4

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for the activity of **NS004** from various experimental systems.

Parameter	Value	Species/Cell Type	Experimental Condition	Reference
pIC50	5.48 ± 0.13	Guinea-pig	Tracheal rings, spontaneous tone	[1]
EC50	5.4 ± 0.8 µM	Human	LN229 glioma cells	[2]
Concentration Range for Activity	0.1 - 50 µM	Various	Electrophysiological and functional assays	[1][3]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of pharmacological studies. Below are protocols for key experiments used to characterize the activity of **NS004**.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the effect of **NS004** on the total outward potassium current in a single cell.

Cell Preparation:

- GH3 rat pituitary tumor cells or other suitable cells expressing BK channels are cultured under standard conditions.
- Cells are dissociated and plated onto glass coverslips 24-48 hours before the experiment.

Solutions:

- External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
- Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, and free Ca²⁺ buffered to the desired concentration (e.g., 1 μM) (pH adjusted to 7.2 with KOH).

Recording Procedure:

- Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
- Establish a whole-cell recording configuration on a selected cell.
- Hold the cell at a holding potential of -60 mV.
- Apply a series of depolarizing voltage steps (e.g., from -60 mV to +80 mV in 20 mV increments) to elicit outward potassium currents.
- Perfuse the cell with the external solution containing various concentrations of **NS004** (e.g., 1, 10, 30 μM).
- Repeat the voltage-step protocol at each concentration of **NS004** to determine the concentration-dependent effect on the outward current.
- Data are typically analyzed by measuring the peak outward current at a specific voltage step.

Two-Electrode Voltage-Clamp (TEVC) in *Xenopus* Oocytes

This method is used to study the effect of **NS004** on heterologously expressed BK channels.

Oocyte Preparation:

- Harvest and defolliculate oocytes from *Xenopus laevis*.
- Inject oocytes with cRNA encoding the desired BK channel subunits.
- Incubate the oocytes for 2-5 days to allow for channel expression.

Solutions:

- Recording Solution (ND96, in mM): 96 NaCl, 2 KCl, 1.8 CaCl₂, 1 MgCl₂, 5 HEPES (pH adjusted to 7.5 with NaOH).

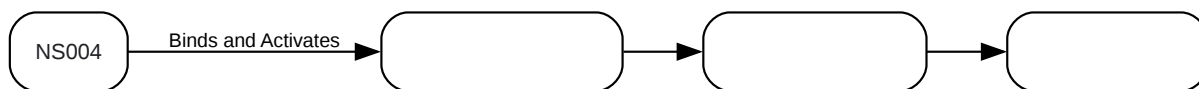
Recording Procedure:

- Place an oocyte in the recording chamber perfused with ND96 solution.
- Impale the oocyte with two microelectrodes (voltage and current electrodes) filled with 3 M KCl.
- Clamp the oocyte membrane potential at a holding potential of -80 mV.
- Apply voltage steps to elicit channel currents.
- Perfuse the oocyte with ND96 solution containing **NS004** at various concentrations.
- Record the currents at each concentration to determine the effect of **NS004** on the expressed channels.

Signaling Pathways and Mechanisms of Action

NS004's primary mechanism of action is the direct activation of BK channels. This leads to a cascade of downstream cellular events.

Direct Channel Activation and Membrane Hyperpolarization

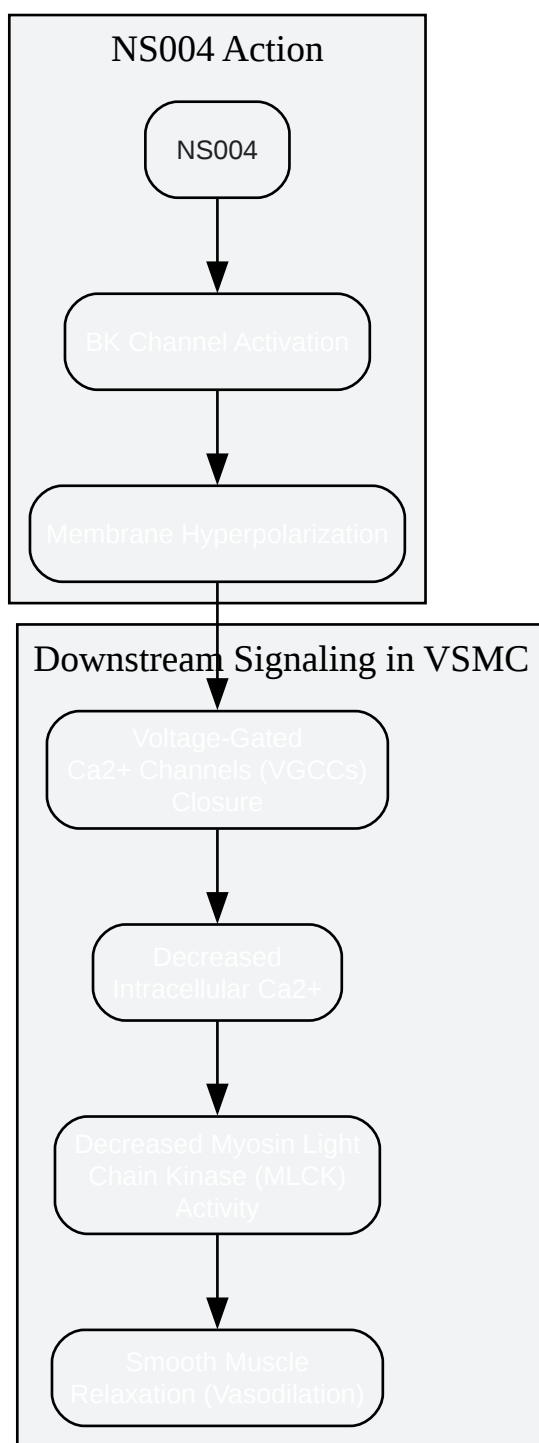


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NS004 directly activates BK channels, leading to membrane hyperpolarization.

Downstream Effects in Vascular Smooth Muscle

In vascular smooth muscle cells, the hyperpolarization induced by **NS004** leads to vasodilation.

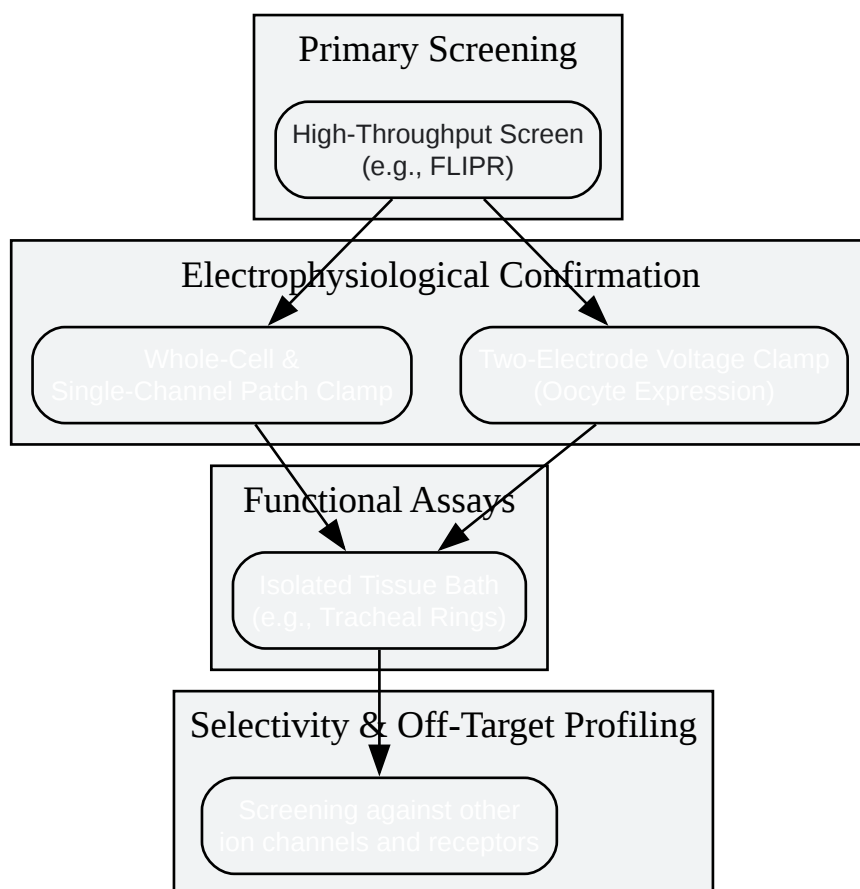


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NS004-induced hyperpolarization leads to vasodilation in smooth muscle.

Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the pharmacological characterization of **NS004**.



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A typical experimental workflow for characterizing **NS004**.

Selectivity and Off-Target Effects

While **NS004** is primarily known as a BK channel activator, it is important to consider its potential off-target effects. One study reported that **NS004** can inhibit mitochondrial function in glioma cells, with an EC₅₀ of 5.4 μ M for decreasing the mitochondrial membrane potential[2]. This effect was accompanied by an inhibition of the mitochondrial respiratory chain. It is crucial for researchers to consider these potential off-target effects when interpreting experimental results.

Structure-Activity Relationship (SAR) and Pharmacokinetics

Currently, there is limited publicly available information regarding the structure-activity relationship of **NS004** and its analogs. Similarly, comprehensive pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) data for **NS004** in preclinical models are not widely reported. Further research in these areas would be beneficial for the development of more potent and selective BK channel modulators based on the **NS004** scaffold.

Conclusion

NS004 is a valuable pharmacological tool for the study of BK channels. Its ability to potentially activate these channels has facilitated the elucidation of their roles in various physiological processes. This guide provides a summary of the current knowledge on the pharmacological profile of **NS004**. However, it is evident that further research is needed to fully characterize its quantitative pharmacology, detailed signaling mechanisms, and in vivo properties to support its potential development as a therapeutic agent. Researchers utilizing **NS004** should be mindful of its potential off-target effects, particularly on mitochondrial function.

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